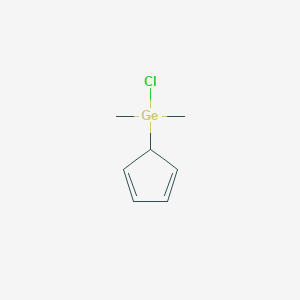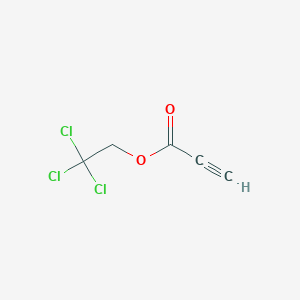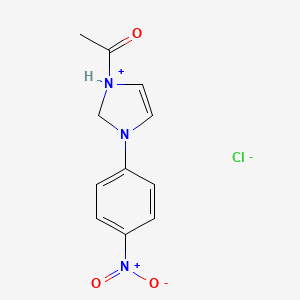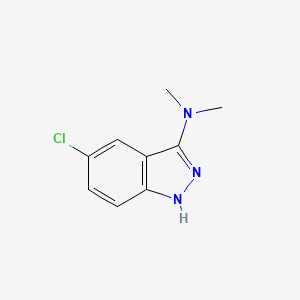![molecular formula C21H13Cl3N2O2 B14585139 3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide CAS No. 61437-98-7](/img/structure/B14585139.png)
3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide: is a complex organic compound characterized by the presence of multiple functional groups, including trichloro, cyano, phenyl, and hydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The trichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the cyano group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the phenyl groups can participate in hydrophobic interactions.
Comparaison Avec Des Composés Similaires
2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar trichloro substitution pattern.
4′-Chloro-3,4,5-trimethoxychalcone: A compound with similar aromatic substitution.
Uniqueness: 3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and hydroxy groups allows for versatile chemical transformations and potential interactions with biological targets.
Propriétés
Numéro CAS |
61437-98-7 |
|---|---|
Formule moléculaire |
C21H13Cl3N2O2 |
Poids moléculaire |
431.7 g/mol |
Nom IUPAC |
3,4,5-trichloro-N-[4-[cyano(phenyl)methyl]phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C21H13Cl3N2O2/c22-17-10-15(20(27)19(24)18(17)23)21(28)26-14-8-6-13(7-9-14)16(11-25)12-4-2-1-3-5-12/h1-10,16,27H,(H,26,28) |
Clé InChI |
JYCVUIYUWOPBIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)
![1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene](/img/structure/B14585095.png)


![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)
![Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate](/img/structure/B14585118.png)
![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)


![3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one)](/img/structure/B14585136.png)
